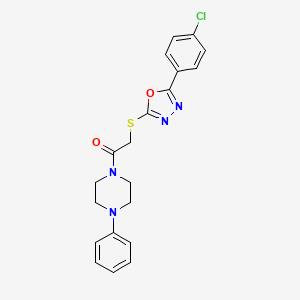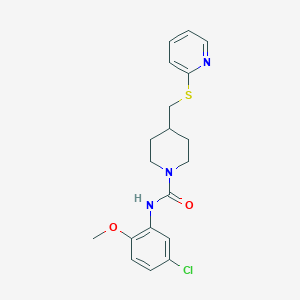![molecular formula C13H17NO2 B2522203 N-[2-(3-Methoxyphenyl)propan-2-yl]prop-2-enamide CAS No. 2361641-78-1](/img/structure/B2522203.png)
N-[2-(3-Methoxyphenyl)propan-2-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-Methoxyphenyl)propan-2-yl]prop-2-enamide, also known as Methoxyacetyl Fentanyl, is a synthetic opioid that has been gaining attention in recent years due to its potential for abuse and overdose.
Wirkmechanismus
N-[2-(3-Methoxyphenyl)propan-2-yl]prop-2-enamidel Fentanyl acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic and euphoric effects of opioids. It also has some affinity for the delta-opioid receptor, which may contribute to its analgesic properties. The exact mechanism of action of N-[2-(3-Methoxyphenyl)propan-2-yl]prop-2-enamidel Fentanyl is not fully understood, but it is thought to involve the activation of G protein-coupled receptors and the inhibition of neurotransmitter release.
Biochemical and Physiological Effects:
N-[2-(3-Methoxyphenyl)propan-2-yl]prop-2-enamidel Fentanyl produces a range of biochemical and physiological effects in the body, including analgesia, sedation, respiratory depression, and euphoria. It can also cause side effects such as nausea, vomiting, and constipation. Overdose of N-[2-(3-Methoxyphenyl)propan-2-yl]prop-2-enamidel Fentanyl can lead to respiratory arrest and death.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(3-Methoxyphenyl)propan-2-yl]prop-2-enamidel Fentanyl has several advantages for use in lab experiments, including its high potency and selectivity for the mu-opioid receptor. However, its potential for abuse and overdose make it a challenging compound to handle and require strict safety protocols.
Zukünftige Richtungen
Future research on N-[2-(3-Methoxyphenyl)propan-2-yl]prop-2-enamidel Fentanyl could focus on developing new opioid-based drugs that have improved safety and efficacy profiles. It could also explore the potential therapeutic applications of this compound, such as in the treatment of chronic pain or opioid addiction. Additionally, research could investigate the molecular mechanisms underlying the effects of N-[2-(3-Methoxyphenyl)propan-2-yl]prop-2-enamidel Fentanyl on the opioid system and identify new targets for drug development.
Synthesemethoden
N-[2-(3-Methoxyphenyl)propan-2-yl]prop-2-enamidel Fentanyl is synthesized through a multi-step process that involves the reaction of fentanyl with methoxyacetyl chloride. The resulting compound is then purified and crystallized to obtain the final product. This synthesis method is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
N-[2-(3-Methoxyphenyl)propan-2-yl]prop-2-enamidel Fentanyl has been used in scientific research to study its pharmacological properties and potential therapeutic applications. Its potency and selectivity for the mu-opioid receptor make it a valuable tool for investigating the opioid system and developing new opioid-based drugs.
Eigenschaften
IUPAC Name |
N-[2-(3-methoxyphenyl)propan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-5-12(15)14-13(2,3)10-7-6-8-11(9-10)16-4/h5-9H,1H2,2-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTVTROLOXLURG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)OC)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[4-(phenylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2522120.png)
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2522121.png)



![1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2522129.png)
![8-(2-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2522130.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2522131.png)


![N-(2-ethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2522137.png)

![Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2522140.png)
